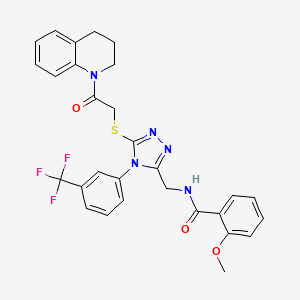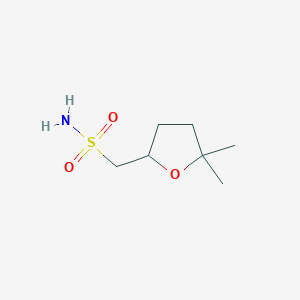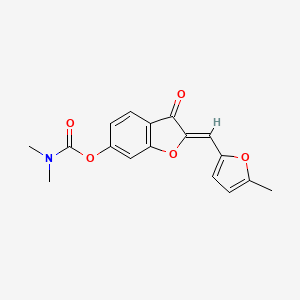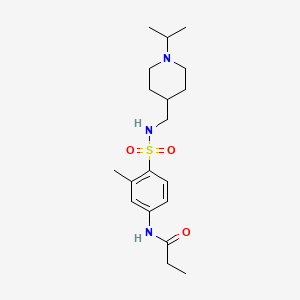
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzoate family and has a molecular weight of 315.63 g/mol.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is used in various organic syntheses and chemical reactions. For instance, it's involved in the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is a crucial step in the synthesis of various organic compounds. This process, as demonstrated by Mongin and Schlosser (1996), allows for the production of halogenated benzoic acids, such as 5-chloro-2-fluorobenzoic acid, through deprotonation of fluoroarenes (Mongin & Schlosser, 1996).
2. Material Science and Polymer Chemistry
In the field of material science, this compound is used in the synthesis of specialized polymers. Yang, Su, and Chiang (2006) demonstrated its use in creating organosoluble and light-colored fluorinated polyimides. These polymers are characterized by good tensile strength, high thermal stability, and specific optical properties, making them suitable for various industrial applications (Yang, Su, & Chiang, 2006).
3. Pharmaceutical and Biomedical Research
While avoiding details related to drug usage and side effects, it's notable that compounds derived from this compound have been explored in pharmaceutical research. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a compound using a similar structure for in vitro biological evaluations, highlighting the potential of these compounds in medical research (Sanjeevarayappa et al., 2015).
4. Agricultural Chemistry
In agricultural chemistry, derivatives of this compound have been used in the development of herbicides. Kudo et al. (1998) synthesized a series of 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, showing significant herbicidal activity against various weeds. This research demonstrates the potential of such compounds in agricultural applications (Kudo et al., 1998).
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRFXLSARUPTOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)

![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)
![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)



![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)

